BRD-K98645985

Epigenetics BAF Complex Chromatin Remodeling

Researchers face false positives or inactive stereoisomers when studying BAF complex inhibition. BRD-K98645985 solves this:
• Validated active (S,S,R) stereoisomer (inactive among 7 others)
• EC50 = 2.37 µM (Bmi1-luciferase); 30 µM for HIV latency reversal
• No T cell toxicity up to 30 µM; synergistic with HDACi/PKC agonists
• ARID1A-selective; phenocopies ARID1A KO (2.7x enrichment)
Supplied with analytical data for RNA-seq/CETSA studies.

Molecular Formula C33H43N5O4
Molecular Weight 573.7 g/mol
Cat. No. B2721834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-K98645985
Molecular FormulaC33H43N5O4
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1CN(C(COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(CC1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C33H43N5O4/c1-22(2)35-33(40)36-27-14-15-30-28(17-27)32(39)37(5)20-31(41-6)23(3)18-38(24(4)21-42-30)19-25-10-12-26(13-11-25)29-9-7-8-16-34-29/h7-17,22-24,31H,18-21H2,1-6H3,(H2,35,36,40)/t23-,24-,31-/m0/s1
InChIKeyDZGZFXRKNSZUSK-MKGJDZFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BRD-K98645985 Identity and Class


BRD-K98645985 (CAS 1357647-78-9) is a 12-membered macrolactam that functions as a potent and selective inhibitor of BAF (mammalian SWI/SNF) complex-mediated transcriptional repression [1]. This compound binds to ARID1A-specific BAF complexes with an EC50 of ~2.37 µM, preventing nucleosomal positioning and relieving transcriptional repression [2]. In cellular assays, BRD-K98645985 has demonstrated a concentration-dependent reversal of HIV-1 latency in J-Lat T-cell models without inducing T-cell activation or toxicity [3]. Beyond its antiviral applications, BRD-K98645985 has exhibited potent single-agent antitumor activity in ARID1A-deficient small cell lung cancer (SCLC) models, where it synergizes with BET inhibitors such as JQ1 [4].

Stereochemically defined (S,S,R) probe
ARID1A-containing BAF complex inhibition studies
HIV latency reversal & chromatin remodeling research

Why Generic Substitution Fails for BRD-K98645985


The BAF (SWI/SNF) chromatin remodeling complex is a heterogeneous family comprising multiple distinct subcomplexes (e.g., cBAF, PBAF, ncBAF), each defined by unique subunit compositions and functional roles [1]. Most SWI/SNF inhibitors target ATPase subunits (BRG1/BRM) or bromodomains (BRD9, BRD7, PBRM1), which are common to multiple BAF assemblies [2]. In contrast, BRD-K98645985 binds selectively to ARID1A-specific BAF complexes, the same subcomplexes that have been specifically implicated in HIV-1 transcriptional repression and tumor suppression [3]. This ARID1A-directed mechanism makes BRD-K98645985 fundamentally non-interchangeable with other BAF inhibitors, as generic SWI/SNF modulation may produce off-target effects or fail to engage the precise chromatin regulatory pathways relevant to HIV latency and SCLC pathology.

Target (BRD-K98645985)
Potential Substitute
Risk
(S,S,R) stereoisomer
Racemic or other stereoisomers
Stereochemical mismatch may abolish target engagement
Isopropyl urea R1
n-Propyl amide or n-propyl urea analogs
R1 substituent differences may shift potency and pathway response
ARID1A-selective BAF binding
Pan-BAF or other chromatin remodeler inhibitors
Mechanism mismatch may alter transcriptional endpoint interpretation

BRD-K98645985 Differentiation Evidence


Stereochemical Selectivity Among Stereoisomers

BRD-K98645985 is uniquely ARID1A-selective among BAF inhibitors. While virtually all other SWI/SNF modulators, including PFI-3 (a BRG1/BRM bromodomain inhibitor) and ACBI-1 (a BRD9 degrader), function by competitively inhibiting bromodomain binding to acetylated lysines, BRD-K98645985 is the only known inhibitor that targets the ARID1A-specific subcomplex [1]. Its mechanism involves binding to an allosteric pocket formed by the SMARCA4 (BRG1), SMARCA2 (BRM), actin, and SMARCB1 subunits, thereby modulating the complex without broadly altering chromatin accessibility .

Stereochemical Selectivity
Head-to-head
Only (S,S,R) active; 7 other stereoisomers show negligible luciferase induction
Stereochemical integrity is critical for target engagement
Verify (S,S,R) configuration upon procurement
Epigenetics BAF Complex Chromatin Remodeling

R1 Substituent Potency Comparison

In J-Lat T-cell latency models, BRD-K98645985 treatment demonstrated a concentration-dependent reversal of HIV-1 latency with an EC50 of ~2.37 µM [1]. Crucially, this latency reversal occurred without T-cell activation or toxicity, a common liability of other latency reversal agents (LRAs) such as PKC agonists (e.g., prostratin) or HDAC inhibitors (e.g., SAHA) which trigger global immune activation [2]. At 30 µM over 18 hours, BRD-K98645985 also modulated key gene expression patterns (Bmi1: 5-fold increase; Ring1: 2.6-fold increase; Fgf4: 3.3-fold decrease), demonstrating a unique transcriptional footprint [3].

BAF Inhibition Potency
Head-to-head
EC50 = 2.37 ± 0.98 µM
Isopropyl urea R1 supports higher assay potency vs. n-propyl amide
R1 substitution may shift potency context
HIV Latency Reversal Immunology

Transcriptional Target Gene Modulation vs. Brg1 Knockout

BRD-K98645985 exhibited potent single-agent antitumor activity in ARID1A-deficient SCLC xenograft models, reducing tumor volume and weight following intraperitoneal administration at 20 mg/kg every other day for 15 days [1]. Furthermore, Bliss synergy analysis (Combenefit software) demonstrated that BRD-K98645985 synergizes with the BET inhibitor JQ1 in DMS273 SCLC cells [2]. The combination of JQ1 and BRD-K98645985 significantly outperformed either agent alone in suppressing tumor growth in vivo [3].

Transcriptional Fidelity
Head-to-head
2.7-fold enrichment over ARID1A KO signature (p = 6.55×10⁻⁵⁸)
Closely phenocopies genetic BAF perturbation endpoints
Supports pharmacological surrogate for knockout studies
Oncology SCLC Combination Therapy

Latency Reversal in Patient CD4+ T Cells with Prostratin

Unlike ATP-competitive inhibitors such as BRM014 (a BRG1/BRM ATPase inhibitor), BRD-K98645985 does not inhibit the core ATPase activity of BRG1 . In HEK293T cells, BRD-K98645985 relieved BAF-mediated repression of a luciferase reporter with an EC50 of approximately 1.2 µM, without affecting general transcription . This is consistent with findings that both BD98 (BRD-K98645985) and BRM014 significantly reduced initiation-decoupled Arc transcription, but BRD-K98645985 achieved this without directly inhibiting ATPase function [1].

Latency Reversal (Class-level)
Class-level inference
63% reported reversal in research donor cells with prostratin co-treatment
Supports combination latency reversal screening context
Data from class representative; requires compound-specific validation
Transcription RNA Polymerase II Chromatin

BRD-K98645985 Use Cases


Latency Reversal in Primary CD4+ T Cells

In 'shock and kill' HIV cure research, BRD-K98645985 serves as a preferred latency reversal agent when global T-cell activation must be avoided. Its ~2.37 µM EC50 for latency reversal in J-Lat cells, coupled with the absence of T-cell activation or toxicity, allows researchers to isolate BAF-mediated transcriptional derepression from confounding immune signaling pathways [1]. This property makes it superior to conventional LRAs like PKC agonists or HDAC inhibitors for studies focused on chromatin remodeling as a latent reservoir targeting strategy [2].

BAF Complex Target Engagement via ARID1A

For researchers investigating the distinct roles of BAF subcomplexes, BRD-K98645985 is an indispensable tool compound. Its selective binding to ARID1A-specific BAF complexes, in contrast to broad-spectrum SWI/SNF inhibitors targeting ATPase or bromodomain subunits, enables precise interrogation of ARID1A-dependent transcriptional programs without perturbing PBAF or ncBAF functions [3]. This specificity is critical for studies on neurodevelopment (nBAF), T-cell memory differentiation (cBAF), or ARID1A-mutant cancers [4].

Stereochemistry-Controlled SAR Studies

BRD-K98645985 is validated for use in SCLC xenograft models, particularly in the context of ARID1A deficiency. Its demonstrated single-agent antitumor activity (20 mg/kg i.p. every other day for 15 days) and proven synergy with JQ1 make it a valuable tool for exploring combination regimens that leverage BET inhibitor vulnerabilities [5]. Researchers can use BRD-K98645985 to model ARID1A-targeting strategies in SCLC and potentially other ARID1A-altered malignancies [6].

Combination LRA Screening for HIV Cure

For mechanistic studies distinguishing between BAF complex ATPase-dependent remodeling and ATPase-independent transcriptional repression, BRD-K98645985 provides a unique chemical probe. Its allosteric mechanism of action inhibits BAF-mediated repression (EC50 ~1.2 µM in HEK293T luciferase assays) without affecting BRG1/BRM ATPase activity . This contrasts with ATP-competitive inhibitors like BRM014 and enables researchers to decouple these two facets of BAF complex function in gene regulation [7].

Application
Selection Property
Validation Focus
CD4+ T cell latency reversal research
No T cell activation confound
Endpoint-specific reactivation assays
BAF/ARID1A target engagement studies
ARID1A-selective binding
Transcriptional overlap with genetic knockout
Stereochemistry-controlled SAR
(S,S,R) stereochemical integrity
Bmi1-luciferase reporter benchmarking
Combination LRA screening studies
Orthogonal mechanism to PKC/HDAC agents
Synergy matrix validation in latency models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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